GSK-4716

Description

The exact mass of the compound 4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPPIUNQWSRCOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101574-65-6 |

Source

|

| Record name | 4-Hydroxybenzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101574-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Agonistic Action of GSK-4716 on Estrogen-Related Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-4716 is a synthetic small molecule that functions as a selective agonist for the Estrogen-Related Receptors gamma (ERRγ) and beta (ERRβ). As orphan nuclear receptors, the ERRs are constitutively active transcription factors, and this compound enhances this activity. This document provides a detailed examination of the mechanism of action of this compound, summarizing key experimental findings, outlining methodologies, and illustrating the associated cellular signaling pathways. Its primary mechanism involves binding to the ligand-binding domain of ERRγ, leading to the recruitment of coactivators and the subsequent upregulation of a suite of genes involved in cellular metabolism, mitochondrial biogenesis, and energy homeostasis.

Core Mechanism of Action: ERRβ/γ Agonism

This compound is a selective agonist for ERRβ and ERRγ[1][2]. These receptors are members of the nuclear receptor superfamily and act as transcription factors that regulate a wide array of physiological processes. Unlike many nuclear receptors, ERRs can be constitutively active, meaning they can regulate gene expression without a natural, endogenous ligand[2][3]. This compound enhances the transcriptional activity of ERRγ by interacting with its ligand-binding domain (LBD)[4][5]. This interaction is understood to stabilize a conformation of the receptor that is favorable for the recruitment of coactivators.

Molecular docking studies suggest that this compound fits into the inner part of the ERRγ LBD, forming hydrogen bond interactions with key amino acid residues such as Asp328, and rearranging residues like Arg316 and Glu275[4][5]. This binding event enlarges the cavity of the LBD, facilitating the transcriptional activation of target genes[5].

Downstream Cellular and Gene Regulatory Effects

The agonistic activity of this compound on ERRγ initiates a cascade of gene expression changes that significantly impact cellular metabolism. A primary effect is the induction of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and PGC-1β, which are themselves master regulators of metabolic genes and are direct coactivators for the ERR family[1].

The activation of the ERRγ/PGC-1α axis leads to a concerted increase in the expression of genes involved in key mitochondrial pathways, including those for fatty acid oxidation. For instance, treatment of primary mouse myotubes with this compound has been shown to induce the expression of Ppargc1a (PGC-1α), Ppargc1b (PGC-1β), as well as genes critical for mitochondrial function such as Cpt1b (Carnitine palmitoyltransferase 1B), Atp5b (ATP synthase F1 subunit beta), and Idh3 (Isocitrate dehydrogenase 3)[1][6]. This upregulation of gene expression translates to tangible physiological changes, such as increased citrate (B86180) synthase activity and elevated cytochrome c protein levels, indicating enhanced mitochondrial biogenesis and oxidative capacity[1][6].

In hepatocytes, this compound has been demonstrated to increase the expression of Transferrin Receptor 2 (TFR2), highlighting the role of ERRγ as an upstream transcriptional regulator of this gene[7]. Furthermore, in skeletal muscle cells, this compound treatment leads to an increase in the expression of the glucocorticoid receptor (GR) and genes involved in glucocorticoid signaling, such as 11β-HSD1 and MAO-A[1][2].

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound.

| Parameter | Cell Type | Concentration | Observed Effect | Reference |

| Gene Expression (mRNA) | Primary Mouse Myotubes | Not Specified | Increased expression of Ppargc1a, Ppargc1b, Esrr genes, Cpt1b, Atp5b, and Idh3. | [1][6] |

| Gene Expression (mRNA) | Differentiated C2C12 | Not Specified | Increased immunoreactivity of the GRα-D isoform. | [1] |

| Gene Expression (mRNA) | Differentiated C2C12 | Not Specified | Significant increase in MAO-A mRNA expression. | [1] |

| Gene Expression (mRNA) | HepG2 and AML12 cells | 10 µM | Significant increase in TFR2 expression. | [7] |

| Protein Level | Differentiated C2C12 | Not Specified | Robust increase in the immunoreactivity of the GRα-D isoform over a 2 to 4 hour period. | [1] |

| Enzymatic Activity | Primary Mouse Myotubes | Not Specified | Increased citrate synthase activity. | [1][6] |

| Protein Level | Primary Mouse Myotubes | Not Specified | Increased cytochrome c protein levels. | [1][6] |

| Gene Expression (CAT) | HEK293T cells | 1 µM | Approximately 2.0-fold increase in CAT expression. | [5] |

| Protein Level (ERRγ) | BMMs | Not Specified | Increased ERRγ protein levels. | [8] |

| Gene Expression (ERRγ) | BMMs | Not Specified | Dose-dependent increase in ERRγ mRNA expression. | [8] |

Key Experimental Protocols

Cell Culture and Treatment (C2C12 Myotubes)

Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum for 4 days. Differentiated myotubes are then treated with this compound (dissolved in DMSO) or a vehicle control (DMSO alone) for a specified duration (e.g., 24 hours) before harvesting for RNA or protein analysis[1].

Hepatocyte Treatment and Gene Expression Analysis

HepG2 and AML12 cells are maintained in appropriate culture conditions. For experiments, cells are treated with this compound at a concentration of 10 µM for 12 hours. Following treatment, total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes, such as TFR2[7].

Western Blot Analysis

Following treatment with this compound, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., cytochrome c, GRα-D, ERRγ) and subsequently with a secondary antibody. Protein bands are visualized and quantified using an appropriate detection system[7][8].

Chromatin Immunoprecipitation (ChIP) Assay

HepG2 cells are treated as required, and chromatin is cross-linked. The cells are then lysed, and the chromatin is sheared. An antibody specific to ERRγ is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the purified DNA is analyzed by qPCR to determine the binding of ERRγ to the promoter regions of target genes, such as TFR2[7].

Visualized Signaling Pathways and Workflows

Signaling Pathway of this compound

Caption: this compound binds to and activates ERRγ, leading to its interaction with PGC-1α/β and subsequent transcription of metabolic genes.

Experimental Workflow for Gene Expression Analysis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]

- 6. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

GSK-4716: A Deep Dive into its Role as a Selective ERRβ/γ Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK-4716 is a synthetic small molecule that has emerged as a valuable tool for investigating the physiological and pathological roles of the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). As a selective agonist for these orphan nuclear receptors, this compound provides a means to dissect their downstream signaling pathways and explore their potential as therapeutic targets in a variety of diseases, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinities, and detailed protocols for key experimental assays.

Core Concepts: Mechanism of Action

This compound functions as a selective agonist for ERRβ and ERRγ. Unlike true estrogens, it does not bind to the classical estrogen receptors (ERα and ERβ). Upon binding to the ligand-binding domain (LBD) of ERRβ and ERRγ, this compound induces a conformational change in the receptor. This alteration facilitates the recruitment of coactivator proteins, such as PGC-1α and PGC-1β, which are essential for the initiation of target gene transcription. The ERRβ/γ-coactivator complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, leading to the modulation of their expression.

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound for the three ERR isoforms.

| Receptor | EC50 (µM) | Reference |

| ERRα | >10 | [1] |

| ERRβ | ~1 | [1] |

| ERRγ | 1.3 | [2][3] |

Table 1: Binding Affinities of this compound for ERR Isoforms. The half-maximal effective concentrations (EC50) indicate the concentration of this compound required to elicit 50% of its maximal effect. The data demonstrates the selectivity of this compound for ERRβ and ERRγ over ERRα.

Signaling Pathways and Downstream Effects

Activation of ERRβ/γ by this compound triggers a cascade of downstream events that influence a range of cellular processes. A key consequence is the upregulation of genes involved in mitochondrial biogenesis and function, as well as fatty acid oxidation.[4] This highlights the critical role of ERRβ/γ in cellular energy metabolism.

Furthermore, this compound has been shown to modulate glucocorticoid receptor (GR) signaling.[4] Treatment with this compound leads to an increase in the expression of GRα and other genes responsive to glucocorticoids. In the context of neuronal cells, this compound influences the phenotype of dopaminergic neurons through the activation of the CREB signaling pathway.[5]

Below is a Graphviz diagram illustrating the core signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Luciferase Reporter Gene Assay

This assay is used to quantify the ability of this compound to activate ERRβ/γ-mediated transcription.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Plate HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and culture overnight.

-

Transfection: Co-transfect cells with an expression vector for human ERRβ or ERRγ, a luciferase reporter plasmid containing multiple copies of an ERRE upstream of the luciferase gene, and a Renilla luciferase control vector for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm the recruitment of ERRβ/γ to the promoter regions of its target genes in response to this compound treatment.

Experimental Workflow:

Detailed Protocol:

-

Cell Treatment and Crosslinking: Treat cells (e.g., C2C12 myotubes) with this compound or vehicle for a specified time. Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to ERRβ or ERRγ, or a control IgG. Precipitate the antibody-protein-DNA complexes by adding protein A/G beads.

-

Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating at 65°C. Purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of putative ERRβ/γ target genes. Analyze the data to determine the enrichment of target DNA in the ERRβ/γ immunoprecipitated samples compared to the IgG control.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the changes in the mRNA expression levels of ERRβ/γ target genes following treatment with this compound.

Experimental Workflow:

Detailed Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle for the desired time. Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target genes, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).

-

Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the fold change in gene expression in this compound-treated samples relative to vehicle-treated samples using the ΔΔCt method.

Conclusion

This compound is a potent and selective agonist of ERRβ and ERRγ, making it an indispensable research tool for elucidating the biological functions of these orphan nuclear receptors. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound on cellular signaling and gene expression. Further research utilizing this compound will undoubtedly continue to expand our understanding of ERRβ/γ biology and its implications for human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Core Downstream Signaling Pathways of GSK-4716: A Technical Guide

Introduction: GSK-4716 is a synthetic small molecule that acts as a selective agonist for the Estrogen-Related Receptors (ERRs), with a particular affinity for the β and γ isoforms (ERRβ and ERRγ). As orphan nuclear receptors, ERRs are constitutively active transcription factors that play crucial roles in cellular metabolism, mitochondrial biogenesis, and energy homeostasis. This compound potentiates the transcriptional activity of ERRβ/γ, leading to the modulation of a wide array of downstream signaling pathways. This technical guide provides an in-depth overview of the core signaling cascades affected by this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound binds to the ligand-binding pocket of ERRβ and ERRγ, enhancing their ability to recruit coactivators and regulate the expression of target genes. This agonistic activity is the primary mechanism through which this compound elicits its downstream effects.

The Role of GSK-4716 in Regulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-4716 is a potent and selective synthetic agonist for the orphan nuclear receptors Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ). As a chemical probe, this compound has been instrumental in elucidating the diverse transcriptional roles of ERRβ and ERRγ in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the core mechanisms by which this compound regulates gene expression, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions by binding to the ligand-binding domain (LBD) of ERRβ and ERRγ, inducing a conformational change that promotes the recruitment of coactivators, such as Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) and PGC-1β.[1] This receptor-coactivator complex then binds to specific DNA sequences known as Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, thereby activating their transcription. The constitutive activity of ERRs is enhanced by this compound, leading to robust changes in the expression of genes controlling cellular metabolism, mitochondrial function, and other vital processes.[2][3]

Signaling Pathway for this compound/ERRγ-Mediated Gene Expression

Caption: this compound/ERRγ signaling pathway.

Quantitative Data on this compound-Mediated Gene Regulation

The following tables summarize the quantitative effects of this compound on the expression of various target genes as reported in the literature.

Table 1: Upregulation of Metabolic and Mitochondrial Genes in Muscle Cells

| Gene | Cell Type | This compound Concentration | Treatment Duration | Fold Change/Effect | Reference |

| Ppargc1a (PGC-1α) | Primary mouse myotubes | 10 µM | 48 hours | Increased expression | [3] |

| Ppargc1b (PGC-1β) | Primary mouse myotubes | 10 µM | 48 hours | Increased expression | [1] |

| Cpt1b | Primary mouse myotubes | 10 µM | 48 hours | Increased expression | [1] |

| Atp5b | Primary mouse myotubes | 10 µM | 48 hours | Increased expression | [1] |

| Idh3 | Primary mouse myotubes | 10 µM | 48 hours | Increased expression | [1] |

| Citrate Synthase Activity | Primary mouse myotubes | 10 µM | 48 hours | Increased activity | [1][3] |

| Cytochrome c Protein | Primary mouse myotubes | 10 µM | Not specified | Increased protein levels | [1] |

Table 2: Regulation of Gene Expression in Hepatocytes

| Gene | Cell Type | This compound Concentration | Treatment Duration | Fold Change/Effect | Reference |

| TFR2 | HepG2 and AML12 cells | 10 µM | 12 hours | Significantly increased mRNA expression | [4] |

| CAT Reporter (driven by GAL-4-ERRγ-LBD) | HEK293T cells | 1 µM | Not specified | ~2.0-fold increase in expression | [5] |

Table 3: Modulation of Neuronal and Glucocorticoid-Related Genes

| Gene/Protein | Cell Type | This compound Concentration | Treatment Duration | Fold Change/Effect | Reference |

| DAT (Dopamine Transporter) | Differentiated SH-SY5Y cells | Not specified | Not specified | Increased expression | [6] |

| TH (Tyrosine Hydroxylase) | Differentiated SH-SY5Y cells | Not specified | Not specified | Increased expression | [6] |

| 5-HT1AR | HT22 cells | Not specified | Not specified | Increased expression | [7] |

| Glucocorticoid Receptor (GRα-D isoform) | Differentiated C2C12 cells | Not specified | 2 to 4 hours | Robust increase in immunoreactivity | [1] |

| GR (Glucocorticoid Receptor) | Differentiated skeletal muscle cells | Not specified | Not specified | Induced mRNA expression | [8] |

| 11β-HSD1 | Differentiated skeletal muscle cells | Not specified | Not specified | Induced mRNA expression | [8] |

| MAO-A (Monoamine oxidase-A) | Differentiated skeletal muscle cells | Not specified | Not specified | Induced mRNA expression | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are synthesized protocols for key experiments involving this compound.

Cell Culture and this compound Treatment

Objective: To treat cultured cells with this compound to study its effects on gene expression.

Protocol:

-

Cell Seeding: Plate cells (e.g., C2C12 myoblasts, HepG2, SH-SY5Y) in appropriate culture vessels and media (e.g., DMEM with 10% FBS).

-

Differentiation (if applicable): For cell types like C2C12, induce differentiation into myotubes by switching to a low-serum medium (e.g., DMEM with 2% horse serum) for a specified period (e.g., 4 days).[1]

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[3]

-

Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in fresh culture medium.[3][4] Replace the existing medium with the this compound-containing medium. For control experiments, treat cells with a vehicle control (medium with the same concentration of DMSO).[3]

-

Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[3][4]

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting).

Quantitative Real-Time PCR (qPCR)

Objective: To quantify the changes in mRNA expression of target genes following this compound treatment.

Protocol:

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a suitable qPCR master mix, cDNA template, and gene-specific primers for the target genes and a housekeeping gene (e.g., B2M).[3]

-

Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow for Gene Expression Analysis

Caption: A typical workflow for studying gene expression changes induced by this compound.

Crosstalk with Other Signaling Pathways

The effects of this compound are not limited to the direct activation of ERRγ target genes. Evidence suggests significant crosstalk with other signaling pathways.

Glucocorticoid Receptor (GR) Signaling

In skeletal muscle cells, this compound has been shown to induce the expression of the glucocorticoid receptor (GR) and key enzymes involved in glucocorticoid metabolism, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[8] This indicates that ERRγ activation by this compound can sensitize cells to glucocorticoid signaling, highlighting a regulatory interplay between these two nuclear receptors.[8]

CREB Signaling in Neuronal Cells

In dopaminergic neuronal cells, the this compound-induced increase in the expression of DAT and TH involves the activation of the cAMP response element-binding (CREB) protein signaling pathway.[6] This activation appears to be biphasic, with an early ERRγ-independent phase followed by a later phase dependent on ERRγ activation.[6]

Crosstalk between ERRγ and GR Signaling

Caption: this compound-mediated ERRγ activation enhances glucocorticoid signaling.

Conclusion

This compound is an invaluable tool for dissecting the complex transcriptional networks governed by ERRβ and ERRγ. Its ability to potently and selectively activate these receptors has unveiled their critical roles in regulating metabolism, mitochondrial biology, and neuronal function, as well as their intricate crosstalk with other major signaling pathways. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to further explore the therapeutic potential of targeting ERRβ/γ in a variety of disease contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]

- 6. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSK4716 enhances 5-HT1AR expression by glucocorticoid receptor signaling in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Role of Estrogen-Related Receptor Gamma (ERRγ) with the Synthetic Agonist GSK-4716

An In-depth Technical Guide:

Abstract

Estrogen-Related Receptor Gamma (ERRγ, or NR3B3) is an orphan nuclear receptor that functions as a constitutive transcriptional activator, playing a pivotal role in regulating cellular metabolism. It is highly expressed in tissues with significant energy demands, such as the heart, skeletal muscle, and brain. Given its central role in energy homeostasis, ERRγ has emerged as a promising therapeutic target for metabolic diseases, neurodegenerative disorders, and certain cancers. GSK-4716 is a synthetic small molecule identified as a selective agonist for ERRβ and ERRγ, making it an invaluable chemical tool for elucidating the receptor's physiological functions. This technical guide provides a comprehensive overview of ERRγ's role, the utility of this compound in its study, detailed experimental protocols, and a summary of key findings derived from its application.

Introduction to Estrogen-Related Receptor Gamma (ERRγ)

The Estrogen-Related Receptors (ERRs) are members of the nuclear receptor superfamily.[1] While they share sequence homology with estrogen receptors (ERs), they do not bind to endogenous estrogens.[1] The ERR family consists of three isoforms: ERRα, ERRβ, and ERRγ. ERRγ is constitutively active, meaning it can activate gene transcription without a known natural ligand.[2] Its activity is significantly enhanced by the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[2]

Core Physiological Functions of ERRγ

ERRγ is a master regulator of metabolic programs across various tissues:

-

Skeletal Muscle: ERRγ expression is induced by exercise and is higher in oxidative muscle fibers.[2] It drives mitochondrial biogenesis, promotes a shift toward more oxidative type I muscle fibers, and enhances exercise capacity.[2] Activation of ERRγ increases the expression of genes involved in the TCA cycle, fatty acid oxidation, and oxidative phosphorylation.[2][3]

-

Cardiac Tissue: In the heart, ERRγ is critical for the postnatal metabolic switch from glycolysis to fatty acid oxidation.[2] It is essential for coordinating cardiac energy production and consumption, regulating genes involved in mitochondrial function, muscle contraction, and ion homeostasis.[4]

-

Liver: ERRγ participates in the regulation of glucose and lipid metabolism, including the control of gluconeogenesis.[1]

-

Nervous System: ERRγ is highly expressed in the brain and plays a role in the development and function of dopaminergic neurons.[5] Recent studies also link ERRα and ERRγ to the transcriptional repression of DKK1, an antagonist of the Wnt signaling pathway, which may protect against tau phosphorylation in the context of Alzheimer's disease.[6]

-

Metabolic Disease: ERRγ expression is elevated in patients with type 2 diabetes, and its inhibition can ameliorate symptoms of diabetes and fatty liver disease, suggesting a complex role in both physiological and pathological states.[1]

This compound: A Chemical Probe for ERRγ Activation

This compound is a synthetic phenolic acyl hydrazone that functions as a selective agonist for ERRβ and ERRγ.[7][8] It binds to the ligand-binding domain (LBD) of the receptor, enhancing its transcriptional activity.[1] While it has proven highly effective for in vitro studies, its use in in vivo models has been limited by a lack of exposure.[2] Nevertheless, it remains a cornerstone tool for dissecting ERRγ-mediated signaling pathways in cellular models.

Key Findings from this compound In Vitro Studies

The application of this compound in various cell models has provided significant insights into the downstream effects of ERRγ activation.

Table 1: Summary of this compound Effects on Gene and Protein Expression

| Cell Type | Target Gene/Protein | Effect | Biological Implication | Reference |

| Primary Mouse Myotubes | Ppargc1a (PGC-1α), Ppargc1b (PGC-1β) | Upregulation | Coactivator induction, feed-forward loop | [2][7] |

| Primary Mouse Myotubes | Cpt1b, Atp5b, Idh3 | Upregulation | Increased fatty acid oxidation & mitochondrial function | [2][7] |

| Primary Mouse Myotubes | Citrate Synthase, Cytochrome c | Increased Activity/Levels | Enhanced mitochondrial oxidative capacity | [2] |

| C2C12 Myotubes | Glucocorticoid Receptor (GRα) | Increased Protein Expression | Crosstalk with glucocorticoid signaling | [7][8] |

| C2C12 Myotubes | Maoa (Monoamine oxidase-A) | Upregulation | Regulation of metabolic genes | [7] |

| HepG2 & AML12 Hepatocytes | TFR2 (Transferrin Receptor 2) | Upregulation | Regulation of iron metabolism | [9] |

| SH-SY5Y Neuroblastoma | DAT (Dopamine Transporter), TH (Tyrosine Hydroxylase) | Upregulation | Promotion of dopaminergic neuronal phenotype | [5] |

| HT22 Hippocampal Cells | 5-HT1AR (Serotonin Receptor 1A) | Upregulation | Modulation of serotonergic neurotransmission | [10] |

Table 2: Experimental Conditions for In Vitro Studies with this compound

| Cell Line | This compound Concentration | Treatment Duration | Key Assay | Observed Outcome | Reference |

| Primary Mouse Myotubes | 10 µM | 48 hours | qRT-PCR, Citrate Synthase Assay | Increased expression of mitochondrial genes and enzyme activity. | [2] |

| HepG2 / AML12 | 10 µM | 12 hours | qRT-PCR | Significant increase in TFR2 mRNA levels. | [9] |

| HEK293T | 1 µM | 24-48 hours | CAT Reporter Assay | ~2.0-fold increase in ERRγ-dependent transcription. | [1] |

| Differentiated SH-SY5Y | Not specified | 3 days | Western Blot | Increased DAT and TH protein expression. | [5] |

| C2C12 Myotubes | Not specified | 24 hours | qRT-PCR | Increased expression of PGC-1α and PGC-1β mRNA. | [7] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate ERRγ function with this compound, based on cited literature.

Cell Culture and this compound Treatment

-

Cell Lines: Use cell lines relevant to the biological question, such as C2C12 myoblasts for muscle studies[7], HepG2 or AML12 for liver studies[9], or SH-SY5Y for neuronal studies[5].

-

Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator. For differentiation studies (e.g., C2C12 myoblasts), switch to a low-serum medium (e.g., 2% horse serum) for several days.[7]

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.[2][7] Store at -20°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (typically 1-10 µM) in fresh culture medium. Treat cells for the specified duration (e.g., 12-48 hours).[2][9] A vehicle control (DMSO equivalent) must be run in parallel.[2]

Gene Expression Analysis (qRT-PCR)

-

RNA Isolation: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA isolation kit). Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR: Perform qPCR using a SYBR Green-based master mix with specific primers for target genes (e.g., TFR2, PPargc1a) and a housekeeping gene for normalization (e.g., B2M, GAPDH).[2][9]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control group.[2]

Luciferase Reporter Assay

-

Plasmids: Co-transfect cells (e.g., HEK293T or HepG2) with three plasmids:

-

An ERRγ expression vector.

-

A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an Estrogen-Related Response Element (ERRE).

-

A control plasmid (e.g., expressing Renilla luciferase or Nano-Glo) for normalization of transfection efficiency.[9]

-

-

Transfection: Plate cells in 24- or 96-well plates. Transfect using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, replace the medium with fresh medium containing this compound or vehicle (DMSO).

-

Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.[9]

-

Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity. Express results as fold-change relative to the vehicle-treated control.

Signaling Pathways and Workflow Visualizations

ERRγ-Mediated Mitochondrial Biogenesis in Muscle

Caption: ERRγ activation by this compound promotes mitochondrial biogenesis in skeletal muscle.

Experimental Workflow for Gene Expression Analysis

Caption: A standard workflow for analyzing this compound's effect on target gene expression.

Logical Diagram of this compound Mechanism

Caption: this compound acts by binding to nuclear ERRγ to activate target gene transcription.

Challenges and Future Directions

The primary limitation of this compound is its poor pharmacokinetic profile, which has restricted its use in animal models.[2] This highlights the need for the development of new ERRγ agonists with improved in vivo stability and exposure. Such compounds would be crucial for conducting proof-of-concept studies to validate ERRγ as a therapeutic target for metabolic syndrome, heart failure, and muscle wasting diseases.[2][11] Further research is also needed to develop more isoform-selective modulators to dissect the distinct and overlapping roles of ERRα, ERRβ, and ERRγ, which often recognize the same DNA response element.[3] Understanding how ERRγ activity is regulated by post-translational modifications and its crosstalk with other signaling pathways, such as glucocorticoid and Wnt signaling, will open new avenues for therapeutic intervention.[6][8][12]

References

- 1. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]

- 2. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Estrogen-Related Receptor α (ERRα) and ERRγ Are Essential Coordinators of Cardiac Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. GSK4716 enhances 5-HT1AR expression by glucocorticoid receptor signaling in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

GSK-4716: A Deep Dive into its Effects on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). These orphan nuclear receptors are key regulators of cellular energy homeostasis. This technical guide synthesizes the current understanding of this compound's effects on cellular metabolism, with a focus on its mechanism of action, impact on mitochondrial function, and regulation of metabolic gene expression. Detailed experimental protocols and quantitative data are provided to support further research and development in this area.

Introduction: this compound and the Estrogen-Related Receptors

This compound is a synthetic phenolic acyl hydrazone that functions as a selective agonist for ERRβ and ERRγ.[1] Unlike the classical estrogen receptors, ERRs are constitutively active, meaning they can regulate gene expression without a natural ligand.[1] They are highly expressed in tissues with high energy demands, such as skeletal muscle, heart, and brown adipose tissue. ERRβ and ERRγ, in particular, play crucial roles in the transcriptional control of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.[2] this compound provides a valuable chemical tool to probe the physiological functions of ERRβ and ERRγ and to explore their therapeutic potential for metabolic diseases.

Mechanism of Action of this compound

This compound exerts its metabolic effects by binding to and activating ERRβ and ERRγ. This activation leads to the recruitment of coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) and PGC-1β.[3] The ERR/PGC-1α complex is a master regulator of mitochondrial gene expression and function. By activating this pathway, this compound initiates a cascade of transcriptional events that remodel cellular metabolism towards a more oxidative state.

Signaling Pathway of this compound in Muscle Cells

Caption: this compound activates ERRβ/γ, leading to the recruitment of PGC-1α/β and subsequent upregulation of metabolic gene programs.

Effects on Cellular Metabolism

Treatment of cells, particularly muscle cells, with this compound leads to a coordinated increase in mitochondrial gene expression and function, resulting in a shift towards a more oxidative metabolic phenotype.

Mitochondrial Biogenesis and Function

This compound is a potent inducer of mitochondrial biogenesis. In primary mouse myotubes, treatment with this compound increases citrate (B86180) synthase activity and cytochrome c protein levels, both markers of mitochondrial content.[4] This is accompanied by the upregulation of genes involved in key mitochondrial pathways, such as Atp5b (ATP synthase subunit beta) and Idh3 (isocitrate dehydrogenase 3).[4]

Fatty Acid Oxidation

A key metabolic effect of this compound is the enhancement of fatty acid oxidation (FAO). It induces the expression of Cpt1b (carnitine palmitoyltransferase 1b), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4] This suggests that this compound can increase the capacity of cells to utilize fatty acids as an energy source.

Gene Expression Reprogramming

The metabolic changes induced by this compound are a direct consequence of its ability to reprogram gene expression. As a selective ERRβ/γ agonist, it drives the expression of a suite of genes involved in energy metabolism.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gene expression and mitochondrial function as reported in the literature.

Table 1: Effect of this compound on Gene Expression in Primary Mouse Myotubes

| Gene | Function | Fold Change vs. Vehicle (DMSO) | Reference |

| Ppargc1a (PGC-1α) | Master regulator of metabolism | ~2.5 | [4] |

| Ppargc1b (PGC-1β) | Coactivator of nuclear receptors | ~2.0 | [4] |

| Esrrg (ERRγ) | Estrogen-Related Receptor γ | ~3.0 | [4] |

| Cpt1b | Fatty acid oxidation | ~2.5 | [4] |

| Atp5b | Oxidative phosphorylation | ~1.8 | [4] |

| Idh3a | TCA cycle | ~1.5 | [4] |

Cells were treated with 10 µM this compound for 48 hours.

Table 2: Effect of this compound on Mitochondrial Function in Primary Mouse Myotubes

| Parameter | Marker of | % Increase vs. Vehicle (DMSO) | Reference |

| Citrate Synthase Activity | Mitochondrial mass | ~40% | [4] |

| Cytochrome c Protein Levels | Mitochondrial electron transport chain | ~60% | [4] |

Cells were treated with 10 µM this compound for 48 hours.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the effects of this compound.

Cell Culture and Differentiation of C2C12 Myoblasts

-

Cell Culture: Proliferating mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin) when the cells reach approximately 80-90% confluency.[3] The differentiation medium is replaced every 48 hours. Myotubes typically form within 4-5 days.

This compound Treatment of Myotubes

-

Stock Solution Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Treatment: Differentiated myotubes are treated with this compound at the desired final concentration (e.g., 10 µM) by adding the appropriate volume of the stock solution to the culture medium.[4] An equivalent volume of DMSO is added to control plates (vehicle control).

-

Incubation: Cells are incubated with this compound for the specified duration (e.g., 24-48 hours) before harvesting for downstream analysis.[3][4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: The relative expression of target genes is quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a stable housekeeping gene (e.g., β-actin or GAPDH).

Experimental Workflow for Gene Expression Analysis

Caption: A typical workflow for analyzing changes in gene expression in myotubes following treatment with this compound.

Citrate Synthase Activity Assay

-

Cell Lysis: Treated and control cells are washed with PBS and then lysed in a buffer containing a non-denaturing detergent (e.g., Triton X-100) to release mitochondrial enzymes.

-

Assay Reaction: The cell lysate is added to a reaction mixture containing acetyl-CoA, oxaloacetate, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Spectrophotometric Measurement: Citrate synthase catalyzes the reaction of acetyl-CoA and oxaloacetate to form citrate and Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the citrate synthase activity.

-

Normalization: The activity is typically normalized to the total protein concentration of the cell lysate.

Conclusion and Future Directions

This compound is a powerful tool for investigating the metabolic roles of ERRβ and ERRγ. Its ability to promote mitochondrial biogenesis and fatty acid oxidation highlights the therapeutic potential of targeting these receptors for metabolic disorders such as obesity and type 2 diabetes. Future research should focus on the in vivo effects of this compound on whole-body metabolism and the long-term consequences of ERRβ/γ activation. Furthermore, the development of more specific agonists for ERRβ and ERRγ will help to dissect the individual contributions of these receptors to metabolic regulation.

References

- 1. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of GSK-4716: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK-4716 is a pioneering synthetic small molecule identified as a selective agonist for the orphan nuclear receptors, Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ). As a member of the phenolic acyl hydrazone chemical class, this compound has been instrumental as a chemical probe to elucidate the physiological roles of ERRβ and ERRγ in various biological processes, including mitochondrial biogenesis, energy metabolism, and the regulation of gene expression in muscle and neuronal cells. This document provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and discovery workflow.

Introduction to this compound

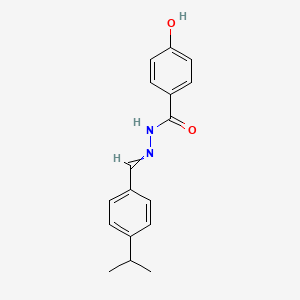

This compound, with the chemical name 4-Hydroxybenzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide, emerged from research efforts to identify ligands for the estrogen-related receptors, which are constitutively active orphan nuclear receptors. It has demonstrated remarkable selectivity for ERRβ and ERRγ over the classical estrogen receptors and ERRα.[1] The agonistic activity of this compound mimics the effects of the coactivator PGC-1α, leading to the transcriptional activation of target genes.[1]

Physicochemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: 4-hydroxy-N'-[(4-propan-2-ylphenyl)methylidene]benzohydrazide

-

Molecular Formula: C₁₇H₁₈N₂O₂

-

Molecular Weight: 282.34 g/mol

-

CAS Number: 101574-65-6

Synthesis:

The synthesis of this compound is achieved through a condensation reaction between 4-hydroxybenzoic acid hydrazide and 4-isopropylbenzaldehyde (B89865).[2][3][4] This reaction is a standard method for the formation of hydrazones.

-

Step 1: Formation of 4-hydroxybenzoic acid hydrazide: Ethyl 4-hydroxybenzoate (B8730719) is refluxed with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, such as ethanol (B145695), to yield 4-hydroxybenzoic acid hydrazide.[2][3]

-

Step 2: Condensation to form this compound: The purified 4-hydroxybenzoic acid hydrazide is then condensed with 4-isopropylbenzaldehyde in a suitable solvent like ethanol under reflux to form the final product, this compound.[2] Microwave-assisted synthesis can also be employed to improve reaction times and yields.[3][4]

Pharmacological Profile

Quantitative Data

| Parameter | Receptor/Assay | Value | Reference |

| EC₅₀ | ERRγ | 1.3 µM | [5] |

| IC₅₀ | ERRγ FRET Assay | 2 µM | [6] |

| K_d | ERRγ | 5000 nM | [7] |

| Selectivity | ERRα & Estrogen Receptors | Selective | [5] |

Mechanism of Action

This compound functions as an agonist at ERRβ and ERRγ. Upon binding to the ligand-binding domain (LBD) of these receptors, it promotes a conformational change that facilitates the recruitment of coactivators, such as PGC-1α and PGC-1β.[8] This receptor-coactivator complex then binds to estrogen-related response elements (ERREs) in the promoter regions of target genes, initiating their transcription.

The X-ray crystal structure of the ERRγ LBD in complex with this compound (PDB ID: 2GPP) reveals that the agonist binds within the hydrophobic pocket of the LBD. This binding stabilizes the active conformation of the receptor, promoting the interaction with coactivator proteins.

Signaling Pathways and Biological Effects

This compound has been shown to modulate several key signaling pathways, leading to a range of biological effects.

Regulation of Mitochondrial Biogenesis and Metabolism

In skeletal muscle cells, this compound treatment leads to the increased expression of PGC-1α and PGC-1β.[8] This, in turn, drives the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation, such as Carnitine Palmitoyltransferase 1b (Cpt1b), ATP Synthase F1 Subunit Beta (Atp5b), and Isocitrate Dehydrogenase 3 (Idh3).[8] This indicates a role for ERRβ/γ in enhancing the oxidative capacity of muscle tissue.

References

- 1. Identification and structure-activity relationship of phenolic acyl hydrazones as selective agonists for the estrogen-related orphan nuclear receptors ERRbeta and ERRgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide () for sale [vulcanchem.com]

- 3. chemmethod.com [chemmethod.com]

- 4. chemmethod.com [chemmethod.com]

- 5. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. BindingDB PrimarySearch_ki [bdb99.ucsd.edu]

- 8. medchemexpress.com [medchemexpress.com]

GSK-4716 Target Genes in Skeletal Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets and cellular effects of GSK-4716, a selective agonist for the Estrogen-Related Receptors beta and gamma (ERRβ/γ), within skeletal muscle cells. This document synthesizes key findings on its mechanism of action, target gene modulation, and relevant experimental protocols to support further research and development in metabolic diseases and muscle physiology.

Core Signaling Pathway of this compound

This compound acts as a potent chemical probe to investigate the function of ERRβ and ERRγ, which are constitutively active orphan nuclear receptors. In skeletal muscle cells, this compound binding to ERRβ/γ triggers a signaling cascade that primarily enhances mitochondrial biogenesis and oxidative metabolism. This is largely achieved through the coactivation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and 1-beta (PGC-1β), which are master regulators of energy metabolism.[1] The activation of ERRγ by this compound can also influence glucocorticoid receptor (GR) signaling, expanding its regulatory scope.[2]

Identified Target Genes of this compound

Treatment of skeletal muscle cells, such as C2C12 myotubes and primary mouse myotubes, with this compound leads to a significant upregulation of genes involved in key metabolic pathways.[1][3] The primary targets are centered around mitochondrial function and glucocorticoid signaling.

| Gene Symbol | Gene Name | Core Function | Reference |

| Ppargc1a | Peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) | Master regulator of mitochondrial biogenesis and oxidative metabolism. | [1][3] |

| Ppargc1b | Peroxisome proliferator-activated receptor-γ coactivator 1β (PGC-1β) | Coactivator involved in metabolic gene regulation. | [1][3] |

| Esrrg | Estrogen-Related Receptor Gamma | Nuclear receptor, target of this compound. | [1][3] |

| Cpt1b | Carnitine Palmitoyltransferase 1B | Rate-limiting enzyme in mitochondrial fatty acid oxidation. | [1][3] |

| Atp5b | ATP Synthase F1 Subunit Beta | Component of the mitochondrial ATP synthase complex. | [1][3] |

| Idh3 | Isocitrate Dehydrogenase 3 | Enzyme in the citric acid cycle. | [1][3] |

| GRα | Glucocorticoid Receptor Alpha | Nuclear receptor that mediates the actions of glucocorticoids. | [1][2] |

| 11beta-HSD1 | 11beta-hydroxysteroid dehydrogenase type 1 | Enzyme that converts inactive cortisone (B1669442) to active cortisol. | [2] |

| H6PDH | Hexose-6-phosphate dehydrogenase | Provides cofactor for 11beta-HSD1 activity. | [2] |

| MAO-A | Monoamine Oxidase-A | A characterized GR target gene. | [1][2] |

| C/EBP | CCAAT/enhancer-binding protein | A characterized GR target gene. | [2] |

| ApoD | Apolipoprotein D | A characterized GR target gene. | [2] |

Quantitative Effects on Gene Expression and Cellular Function

This compound treatment results in a robust and concerted increase in the expression of its target genes. While specific fold-change values vary between experiments, the qualitative effect is consistently positive.

| Cell Type | Treatment Conditions | Target Measured | Observed Effect | Reference |

| Primary Mouse Myotubes | 10 μM this compound for 48h | Ppargc1a, Ppargc1b, Esrr genes mRNA | Concerted increase in expression levels. | [3] |

| Primary Mouse Myotubes | 10 μM this compound for 48h | Cpt1b, Atp5b, Idh3 mRNA | Induced expression. | [3] |

| Primary Mouse Myotubes | 10 μM this compound for 48h | Citrate Synthase Activity | Increased. | [1][3] |

| Primary Mouse Myotubes | 10 μM this compound for 48h | Cytochrome c Protein Levels | Increased. | [1][3] |

| Differentiated C2C12 Cells | Not specified | GRα-D isoform immunoreactivity | Reproducible and robust increase over a 2 to 4 hour period. | [1] |

| Differentiated C2C12 Cells | Not specified | MAO-A mRNA expression | Significantly increased. | [1] |

| Differentiated C2C12 Cells | Not specified | GR, 11beta-HSD1, H6PDH mRNA | Induced expression. | [2] |

| Differentiated C2C12 Cells | Not specified | C/EBP, ApoD, MAO-A mRNA | Induced expression. | [2] |

Experimental Protocols

The following are detailed methodologies for studying the effects of this compound in skeletal muscle cells, synthesized from published literature.[1][3]

C2C12 Cell Culture and Differentiation

-

Myoblast Proliferation: Culture mouse C2C12 myoblasts in a growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) or serum supreme. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: When myoblasts reach approximately 80-90% confluency, induce differentiation into myotubes by replacing the growth medium with a differentiation medium. This consists of DMEM supplemented with 2% horse serum.

-

Myotube Maturation: Maintain the cells in the differentiation medium for at least 4 days to allow for the formation of post-mitotic, multi-nucleated myotubes. The medium should be replaced every 48 hours.

This compound Treatment

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C or -80°C.

-

Cell Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10 μM) in the appropriate cell culture medium.

-

Vehicle Control: Treat a parallel set of cells with an equivalent volume of DMSO to serve as a vehicle control.

-

Incubation: Treat the differentiated myotubes for the specified duration (e.g., 24 to 48 hours) before harvesting for analysis.[1][3]

Gene Expression Analysis via Quantitative RT-PCR (qRT-PCR)

-

RNA Isolation: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or buffer from an RNA isolation kit).

-

RNA Purification: Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

Quantitative PCR: Perform real-time PCR using a suitable qPCR master mix (e.g., SYBR Green-based) and gene-specific primers for the target genes and a housekeeping gene (e.g., B2M).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the this compound treated samples to the vehicle-treated controls.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GSK-4716 on Cardiac Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors gamma (ERRγ) and beta (ERRβ). As ERRγ is a master regulator of cellular energy metabolism, particularly in tissues with high energy demand such as the heart, its activation by this compound presents a compelling therapeutic strategy for cardiac metabolic dysfunction.[1][2][3] This technical guide provides an in-depth analysis of the impact of this compound on cardiac metabolism, drawing upon direct evidence and data from structurally related, next-generation pan-ERR agonists. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to facilitate further research and development in this area.

Core Mechanism of Action: ERRγ Activation

This compound functions by binding to and activating ERRγ, an orphan nuclear receptor that plays a pivotal role in the transcriptional control of genes involved in mitochondrial biogenesis, fatty acid oxidation (FAO), and oxidative phosphorylation.[4][5] Upon activation, ERRγ, in concert with coactivators such as PGC-1α and PGC-1β, binds to ERR response elements (ERREs) in the promoter regions of target genes, thereby upregulating their expression.[1] This leads to a coordinated enhancement of the heart's capacity for energy production.

Quantitative Impact on Cardiac Metabolism

While extensive quantitative data specifically for this compound in primary cardiomyocytes is limited in publicly available literature, studies on closely related ERRγ agonists and on this compound in skeletal muscle myotubes provide a strong indication of its effects. The following tables summarize key findings.

Table 1: Gene Expression Changes in Myotubes Treated with this compound

This data is derived from studies on primary mouse myotubes treated with this compound, which demonstrates the direct impact of ERRβ/γ agonism on key metabolic and mitochondrial genes.

| Gene Category | Gene Target | Observation | Reference |

| Transcriptional Coactivators | Ppargc1a (PGC-1α) | Concerted increase in expression | [6] |

| Ppargc1b (PGC-1β) | Concerted increase in expression | [6] | |

| Fatty Acid Oxidation | Cpt1b | Induced expression | [6] |

| TCA Cycle | Idh3 | Induced expression | [6] |

| Oxidative Phosphorylation | Atp5b | Induced expression | [6] |

Table 2: Functional Metabolic Changes with ERRγ Agonism

This table includes functional data from this compound in myotubes and from next-generation ERR agonists in cardiac models, which are expected to reflect the functional consequences of this compound treatment in the heart.

| Metabolic Parameter | Observation | Model System | Agonist | Reference |

| Citrate Synthase Activity | Increased | Primary mouse myotubes | This compound | [6] |

| Cytochrome c Protein Levels | Increased | Primary mouse myotubes | This compound | [6] |

| Mitochondrial Oxidative Capacity | Increased | Neonatal Rat Ventricular Myocytes (NRVMs) & in vivo mouse heart | SLU-PP-332 & SLU-PP-915 | [1][4] |

| Fatty Acid Utilization | Enhanced | NRVMs & in vivo mouse heart | SLU-PP-332 & SLU-PP-915 | [1][4] |

Table 3: In Vivo Effects of Pan-ERR Agonists on Cardiac Function in a Heart Failure Model

Data from the pan-ERR agonists SLU-PP-332 and SLU-PP-915, which were developed based on the this compound scaffold, in a mouse model of pressure overload-induced heart failure (Transaortic Constriction - TAC).[4][7]

| Parameter | Observation | Model | Agonist | Reference |

| Ejection Fraction | Significantly improved | TAC Mouse Model | SLU-PP-332 & SLU-PP-915 | [4] |

| Cardiac Fibrosis | Ameliorated | TAC Mouse Model | SLU-PP-332 & SLU-PP-915 | [4] |

| Survival | Increased | TAC Mouse Model | SLU-PP-332 & SLU-PP-915 | [4] |

| Metabolic Gene Expression | Broad-spectrum activation (esp. FAO & mitochondrial function) | TAC Mouse Model | SLU-PP-332 & SLU-PP-915 | [4] |

| Metabolomic Profile | Normalization of fatty acid/lipid and TCA/oxidative phosphorylation metabolites | TAC Mouse Model | SLU-PP-915 | [7] |

Signaling and Metabolic Pathways

The activation of ERRγ by this compound initiates a transcriptional cascade that enhances cardiac energy metabolism. The following diagrams illustrate the key signaling pathway and the resulting metabolic shift.

Experimental Protocols

The following protocols are synthesized from methodologies used for this compound and related ERR agonists in relevant cell and animal models.

Protocol 1: In Vitro Treatment of Primary Cardiomyocytes

This protocol is adapted from methods used for treating neonatal rat ventricular myocytes (NRVMs) with ERR agonists.[4]

-

Cell Isolation and Culture:

-

Isolate ventricular myocytes from 1-2 day old neonatal Sprague-Dawley rats by enzymatic digestion.

-

Pre-plate the cell suspension for 90 minutes to allow for fibroblast attachment and enrich for cardiomyocytes.

-

Plate the cardiomyocyte-enriched suspension onto fibronectin-coated culture plates in DMEM/F12 medium supplemented with 10% fetal bovine serum.

-

Culture for 24-48 hours to allow for cell attachment and recovery.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM).

-

Replace the culture medium with the this compound-containing medium or a vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired duration (e.g., 24-48 hours).

-

-

Downstream Analysis:

-

Gene Expression: Lyse cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) for target genes (Ppargc1a, Cpt1b, Atp5b, etc.), normalizing to a housekeeping gene.

-

Metabolic Flux Analysis (Seahorse Assay):

-

Plate cardiomyocytes in a Seahorse XF culture plate.

-

After treatment, perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Alternatively, perform a fatty acid oxidation assay using a substrate like palmitate.

-

-

Protocol 2: In Vivo Administration in a Murine Model of Heart Failure

This protocol is based on the methodology for administering pan-ERR agonists in the Transaortic Constriction (TAC) mouse model.[4]

-

Induction of Heart Failure (TAC Model):

-

Use adult male C57BL/6J mice (8-10 weeks old).

-

Anesthetize the mice and perform a transverse aortic constriction (TAC) by ligating the aorta between the brachiocephalic and left common carotid arteries with a suture against a blunted 27-gauge needle.

-

Perform a sham operation on control animals, which includes all procedures except for the aortic ligation.

-

-

This compound Administration:

-

Prepare this compound for in vivo use by dissolving in a suitable vehicle (e.g., 10% DMSO, 15% Cremophor in PBS).

-

Beginning 1-2 weeks post-TAC surgery, administer this compound or vehicle via intraperitoneal (IP) injection. A typical dosing regimen might be 25 mg/kg, twice daily.

-

Continue treatment for a period of 4-6 weeks.

-

-

Functional and Molecular Assessment:

-

Echocardiography: Perform serial echocardiography at baseline and throughout the treatment period to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Histological Analysis: At the end of the study, euthanize the mice, excise the hearts, and fix for histological analysis (e.g., Masson's trichrome staining for fibrosis, wheat germ agglutinin staining for myocyte size).

-

Gene and Protein Expression: Snap-freeze heart tissue in liquid nitrogen for subsequent RNA and protein extraction to analyze gene and protein expression levels of metabolic and fibrotic markers.

-

Conclusion and Future Directions

This compound, as a potent ERRγ agonist, robustly stimulates the transcriptional machinery responsible for cardiac fatty acid metabolism and mitochondrial function. The data strongly suggest that activation of this pathway can lead to enhanced cardiac energetic capacity and may offer a protective effect in the context of heart failure. Future research should focus on obtaining direct, quantitative metabolomic and transcriptomic data from primary human cardiomyocytes treated with this compound to further validate these findings and to fully elucidate its therapeutic potential for cardiovascular diseases.

References

- 1. Novel Pan-ERR Agonists Ameliorate Heart Failure Through Enhancing Cardiac Fatty Acid Metabolism and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial function in engineered cardiac tissues is regulated by extracellular matrix elasticity and tissue alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Estrogen receptor alpha deficiency in cardiomyocytes reprograms the heart-derived extracellular vesicle proteome and induces obesity in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

GSK-4716 and Its Role in Modulating Dopaminergic Neuron Phenotypes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthetic acyl hydrazone, GSK-4716, and its significant role in influencing dopaminergic neuron phenotypes. This compound is a selective agonist for the Estrogen-Related Receptor gamma (ERRγ), an orphan nuclear receptor highly expressed in the brain.[1] This document details the molecular mechanisms through which this compound promotes a mature dopaminergic phenotype, characterized by the upregulation of key markers such as Tyrosine Hydroxylase (TH) and the Dopamine (B1211576) Transporter (DAT).[1] We present a synthesis of current research, including quantitative data on gene and protein expression, detailed experimental protocols for in vitro studies, and visualizations of the implicated signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug discovery, particularly those focused on neurodegenerative diseases like Parkinson's disease, where the modulation of dopaminergic neuron function is a key therapeutic strategy.

Introduction: The Significance of Estrogen-Related Receptors in Dopaminergic Systems

Midbrain dopaminergic (DAergic) neurons are fundamental for regulating motor control, cognition, and emotion.[1] Their degeneration is a hallmark of Parkinson's disease, a prevalent and debilitating neurodegenerative disorder.[2][3] The orphan nuclear receptor Estrogen-Related Receptor gamma (ERRγ) has emerged as a critical regulator of the DAergic neuronal phenotype.[1][4] ERRγ is highly expressed in both the developing and adult brain and plays a crucial role in the differentiation and maintenance of these neurons.[1]

This compound has been identified as a potent and selective agonist of ERRβ/γ.[5][6] Its ability to modulate the expression of genes critical to the dopaminergic phenotype makes it a valuable tool for studying DAergic neuron biology and a potential lead compound for therapeutic development.[1] This guide will explore the molecular underpinnings of this compound's action, providing the technical details necessary for its application in a research setting.

Mechanism of Action: this compound as an ERRγ Agonist

This compound functions by binding to and activating ERRγ, which in turn modulates the transcription of target genes.[1] In the context of dopaminergic neurons, this activation leads to an enhanced expression of key phenotypic markers.

Upregulation of Dopaminergic Markers

Studies utilizing the human neuroblastoma cell line SH-SY5Y, a common in vitro model for dopaminergic neurons, have demonstrated that treatment with this compound leads to a significant increase in the expression of both Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the Dopamine Transporter (DAT), which is responsible for dopamine reuptake.[1] This effect has also been observed in primary cultured dopaminergic neurons, where this compound treatment increased the number of neurons positive for both DAT and TH.[1]

The Role of the PKA/CREB Signaling Pathway

The mechanism underlying this compound-induced upregulation of dopaminergic markers involves a biphasic activation of the Protein Kinase A (PKA)/cAMP Response Element-Binding (CREB) protein signaling pathway.[1] An initial, ERRγ-independent activation of CREB signaling is observed as early as 3 hours post-treatment.[1] This is followed by a sustained increase in CREB activation after 3 days, which is dependent on ERRγ activation.[1] The inhibition of PKA with H-89 has been shown to attenuate the this compound-induced upregulation of DAT and TH, confirming the critical role of this pathway.[1]

Signaling Pathway of this compound in Dopaminergic Neurons

Caption: Biphasic activation of PKA/CREB signaling by this compound.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on dopaminergic neuron markers as reported in the literature.

Table 1: Effect of this compound on Dopaminergic Gene Expression in Differentiated SH-SY5Y Cells

| Treatment | Target Gene | Fold Change (vs. Vehicle) | Reference |

| This compound (10 µM) | DAT | ~2.5 | [1] |

| This compound (10 µM) | TH | ~2.0 | [1] |

Table 2: Effect of this compound on Neurite Outgrowth in Primary Dopaminergic Neurons

| Treatment | Parameter | % Increase (vs. Vehicle) | Reference |

| This compound | Neurite Length | Data not quantified in abstract | [1] |

| This compound | Number of DAT+/TH+ Neurons | Increased | [1] |

Note: The exact quantitative data for neurite length and the number of double-positive neurons were not available in the abstracts. Researchers are encouraged to consult the full-text article for detailed morphometric analysis.

Experimental Protocols